molecular formula C15H20BF2NO3 B13103280 2-Cyclopropyl-3-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

2-Cyclopropyl-3-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B13103280
M. Wt: 311.13 g/mol
InChI Key: SYGORLUGAFXWEB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound that belongs to the class of boronic acid derivatives. These compounds are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves several steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions.

    Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides and appropriate catalysts.

    Addition of the Difluoromethoxy Group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the Boronic Ester Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group.

    Reduction: Reduction reactions could target the pyridine ring or the difluoromethoxy group.

    Substitution: The boronic ester group makes the compound suitable for substitution reactions, especially in Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions with aryl halides would yield biaryl compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its boronic ester group.

Medicine

    Therapeutic Agents: May be explored for its potential as a therapeutic agent in various diseases.

Industry

    Material Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form carbon-carbon bonds. The molecular targets and pathways involved would vary based on the specific reactions and conditions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar reactions.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Another boronic ester with similar reactivity.

Properties

Molecular Formula

C15H20BF2NO3

Molecular Weight

311.13 g/mol

IUPAC Name

2-cyclopropyl-3-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H20BF2NO3/c1-14(2)15(3,4)22-16(21-14)10-7-11(20-13(17)18)12(19-8-10)9-5-6-9/h7-9,13H,5-6H2,1-4H3

InChI Key

SYGORLUGAFXWEB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C3CC3)OC(F)F

Origin of Product

United States

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